Product packaging for Ethyl 3-Methyl-2-butenoate-d6(Cat. No.:CAS No. 53439-15-9)

Ethyl 3-Methyl-2-butenoate-d6

Cat. No.: B017977
CAS No.: 53439-15-9
M. Wt: 134.21 g/mol
InChI Key: UTXVCHVLDOLVPC-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deuterium (B1214612) as a Probing Tool in Mechanistic and Biological Investigations

Deuterium, or heavy hydrogen, is particularly valuable as a research tool. osu.edu Its atomic weight is double that of ordinary hydrogen (protium), a significant mass difference that can influence the rates of chemical reactions. osu.edutandfonline.com This phenomenon, known as the kinetic isotope effect (KIE), occurs when the breaking or forming of a carbon-hydrogen bond is the rate-limiting step of a reaction; replacing hydrogen with deuterium can slow this step, providing crucial evidence for a proposed reaction mechanism. tandfonline.com

In biological investigations, deuterium serves multiple purposes. It is used extensively in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), a biophysical technique that monitors the exchange of protein backbone amide hydrogens with deuterium in a solvent. ox.ac.uk This provides insights into protein structure, dynamics, and interactions with other molecules like drugs. ox.ac.uk Furthermore, deuteration can alter the metabolic fate of drugs. By strategically replacing hydrogens at sites of metabolic attack with deuterium, the metabolic stability of a drug can be improved, potentially leading to better pharmacokinetic profiles. nih.gov Deuterium-labeled compounds are also essential as internal standards in quantitative bioanalysis and metabolomics, allowing for precise measurement of their non-deuterated analogues in complex biological samples. acs.orgnih.gov

Contextualization of Ethyl 3-Methyl-2-butenoate-d6 within Contemporary Scientific Inquiry

This compound is the deuterated form of Ethyl 3-methyl-2-butenoate, a volatile organic compound. medchemexpress.com The non-deuterated version is found naturally in sources like sea buckthorn and can be a metabolite originating from mold growth. medchemexpress.compharmaffiliates.com The scientific utility of the deuterated analogue, this compound, stems from its role as an isotopically labeled internal standard. medchemexpress.com

In fields like food science and metabolomics, precise quantification of volatile compounds is crucial. For instance, esters contribute significantly to the flavor and aroma profiles of fermented foods like sourdough. asm.org Researchers use deuterated standards, such as deuterated ethyl decanoate, during analysis with techniques like gas chromatography-mass spectrometry (GC-MS) to accurately measure the concentration of target analytes by correcting for variations during sample preparation and analysis. asm.org this compound serves this exact purpose for its non-deuterated counterpart. It is also identified as a labeled analogue used in the synthesis of complex pharmaceutical compounds, such as the Endothelin-A antagonist ABT-546 and the antidepressant Rolipram, where it can be used to trace the incorporation of the ethyl 3-methyl-2-butenoate moiety.

Rationale for Comprehensive Academic Profiling of Specific Deuterated Esters

The detailed academic profiling of specific deuterated esters like this compound is warranted by their critical role as specialized tools in research and development. While seemingly simple molecules, their utility is profound. A comprehensive profile provides researchers with essential data on their synthesis, purity, and physical properties, which is fundamental for their application as analytical standards or as building blocks in the synthesis of more complex deuterated molecules. ansto.gov.aupsu.edu

The synthesis of deuterated esters can be complex, requiring specific catalysts and conditions to achieve high levels of deuterium incorporation at precise locations within the molecule. acs.orgnih.gov Documenting these synthetic routes and the spectroscopic data that confirms their structure is vital for reproducibility and for the advancement of isotopic labeling chemistry. acs.org As the demand for deuterated compounds grows in fields ranging from drug discovery to materials science and neutron science, a thorough understanding of individual deuterated molecules, including esters, becomes increasingly important for enabling new scientific discoveries. rsc.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 53439-15-9 medchemexpress.comcymitquimica.com
Molecular Formula C₇H₆D₆O₂ medchemexpress.compharmaffiliates.comcymitquimica.com
Molecular Weight 134.21 g/mol medchemexpress.compharmaffiliates.comcymitquimica.com
Synonyms ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate cymitquimica.com
Isotopic Purity Typically ≥95%
Physical Form Neat (liquid) cymitquimica.com

Table 2: Research Applications of this compound and Related Compounds

Application AreaSpecific UseRationaleSource(s)
Pharmaceutical Synthesis Labeled analogue for the synthesis of Endothelin-A antagonist ABT-546 and antidepressant Rolipram.Used as a tracer to follow the molecular fragment during a complex chemical synthesis.
Metabolomics / Food Science Internal standard for quantifying volatile metabolites.Its chemical and physical behavior is nearly identical to the non-deuterated analyte, allowing for accurate quantification in complex matrices like food or biological samples. medchemexpress.compharmaffiliates.comasm.org
Organic Synthesis General compound useful in organic synthesis.Serves as a deuterated building block for creating more complex labeled molecules. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B017977 Ethyl 3-Methyl-2-butenoate-d6 CAS No. 53439-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXVCHVLDOLVPC-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CC(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482505
Record name Ethyl 3-Methyl-2-butenoate-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-15-9
Record name Ethyl 3-Methyl-2-butenoate-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Incorporation Strategies for Ethyl 3 Methyl 2 Butenoate D6

General Synthetic Approaches for Deuterated Esters

The preparation of deuterated esters can be achieved through several established and emerging chemical strategies. These methods range from direct isotope exchange on the ester substrate to the use of advanced catalytic systems that activate specific carbon-hydrogen bonds.

Hydrogen isotope exchange (HIE) represents one of the most direct methods for deuterium (B1214612) incorporation, involving the substitution of a hydrogen atom with a deuterium atom from a deuterium source. mcmaster.cagoogle.com Base-catalyzed HIE is particularly effective for exchanging protons on carbon atoms adjacent to a carbonyl group (α-protons) due to their increased acidity. google.com The process typically involves the formation of an enolate intermediate in the presence of a deuterated solvent (e.g., D₂O) and a base. google.com

For example, the five enolizable hydrogens in ethyl acetoacetate (B1235776) can be readily exchanged for deuterium using potassium deuteroxide (KOD) as a base in deuterated ethanol (B145695) (ethanol-O-d). researchgate.net The use of ethanol-O-d is crucial as it prevents the unwanted side reaction of ester deuterolysis that can occur with D₂O. researchgate.net However, this method's applicability is limited by the pKa of the C-H bond. In the case of ethyl 3-methyl-2-butenoate, the vinylic and methyl protons are not sufficiently acidic to undergo exchange under mild basic conditions, making this approach unsuitable for its specific deuteration pattern.

Reductive deuteration involves the addition of deuterium across a double bond or the reduction of a functional group concurrently with deuterium incorporation. reddit.com This strategy is particularly relevant for α,β-unsaturated esters. A practical system for the reductive deuteration of α,β-unsaturated esters utilizes magnesium metal in deuterated methanol (B129727) (CH₃OD), which converts the carbon-carbon double bond to its saturated, deuterated counterpart. reddit.com

Another powerful technique is single-electron transfer (SET) reductive deuteration. acs.orgchem-station.com While extensively developed for aromatic esters using reagents like samarium(II) iodide (SmI₂) and D₂O to produce α,α-dideuterio benzyl (B1604629) alcohols, the principles can be adapted to other systems. acs.orgchem-station.comorganic-chemistry.org For activated alkenes like α,β-unsaturated esters, a SET system employing a sodium dispersion as the electron donor and deuterated ethanol (EtOD-d1) as the deuterium source has been shown to provide excellent yields and high levels of deuterium incorporation. reddit.com These methods are advantageous as they often proceed under mild conditions.

Transition-metal catalysis provides a powerful and versatile platform for introducing deuterium into organic molecules with high selectivity. mcmaster.cawikipedia.org Homogeneous catalysts based on metals such as iridium, rhodium, palladium, and ruthenium can activate otherwise inert C-H bonds, facilitating hydrogen isotope exchange (HIE) with a deuterium source. mcmaster.calibretexts.org Iridium(I) complexes, in particular, have been extensively developed for directed HIE reactions under mild conditions. libretexts.orgorganic-chemistry.org

Catalytic deuteration through H-D exchange offers a route to label complex molecules in the later stages of a synthesis. While many protocols require harsh conditions or precious metal catalysts, recent efforts have focused on developing milder and more practical methods. For instance, the general reduction of esters to alcohols can be achieved using organometallic hydrogenation catalysts, a process that could be adapted for deuteration by using deuterium gas (D₂) as the reductant.

Electrochemical synthesis has emerged as a sustainable and powerful alternative to traditional chemical methods for deuteration. Electrochemical deuteration can be performed under mild, reductant-free conditions, often using D₂O as an inexpensive and readily available deuterium source. This approach avoids the use of highly reactive and often pyrophoric metal reductants.

For α,β-unsaturated systems, including esters, amides, and acids, electrochemical methods have been developed that show excellent yields and deuterium incorporation levels, typically above 90%. The reaction can be performed using simple graphite (B72142) felt electrodes under a controlled potential, offering high functional group tolerance and scalability. The absence of harsh chemical reagents means that base-labile functional groups, which might be problematic in other methods, are often well-tolerated.

Stereoselective and Regioselective Deuteration for Ethyl 3-Methyl-2-butenoate-d6

The synthesis of this compound, where the deuterium atoms are located exclusively on the two terminal methyl groups, is fundamentally a challenge of regioselectivity. General methods like H-D exchange or reduction of the double bond would not produce the desired labeling pattern. Therefore, a synthetic strategy that constructs the molecule from pre-deuterated building blocks is the most logical approach.

A highly effective and regioselective method is the Horner-Wadsworth-Emmons (HWE) reaction . mcmaster.ca This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity. mcmaster.ca To synthesize this compound, one would react acetone-d6 with the carbanion generated from triethyl phosphonoacetate . This approach precisely places the six deuterium atoms on the isopropylidene moiety of the final product. The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying purification.

Achieving regioselectivity in catalytic deuteration often relies on the presence of a directing group within the substrate molecule. A directing group is a functional group that coordinates to the metal center of a catalyst and positions it to activate a specific, often proximal, C-H bond. libretexts.org

The ester functionality itself can serve as a weak-coordinating directing group. Iridium-catalyzed HIE reactions have been extensively studied for the ortho-deuteration of aromatic esters. In these systems, the catalyst, often an Iridium(I) complex with N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, coordinates to the carbonyl oxygen of the ester. libretexts.org This brings the metal center into close proximity with the C-H bonds at the ortho position of the aromatic ring, enabling selective C-H activation and subsequent exchange with a deuterium source. libretexts.org While this specific application targets aromatic systems, it demonstrates the core principle of directing group-assisted labeling: leveraging a molecule's inherent functionality to guide a catalyst and achieve site-selective isotopic incorporation.

Strategic Placement of Deuterium Atoms within the Ester Moiety

The precise placement of deuterium atoms within a molecule is critical for its application, particularly in mechanistic studies and for creating metabolically stabilized drug analogues. acs.org For this compound, the "d6" designation indicates that the six deuterium atoms are located on the two methyl groups attached to the butenoate backbone. cymitquimica.comnih.gov This specific labeling pattern necessitates synthetic strategies that build the molecule from already deuterated precursors rather than direct H/D exchange on the final molecule.

However, various methodologies exist for the selective deuteration of different positions on ester compounds. Iridium-catalyzed ortho-directed hydrogen isotope exchange (HIE) is a powerful tool for labeling aromatic esters. mdpi.com Using specific iridium(I) complexes, benzoate (B1203000) esters can be selectively deuterated at the ortho-positions of the aromatic ring with high efficiency. mdpi.com The reaction conditions, such as temperature, can be optimized to improve deuterium incorporation even for less reactive methyl and ethyl benzoate derivatives. mdpi.com

For deuteration at positions alpha to the ester carbonyl, different strategies are employed. A highly regioselective H/D exchange at the α-position of pentafluorophenyl (Pfp) esters can be achieved using triethylamine (B128534) (Et₃N) as a catalyst and D₂O as the deuterium source. researchgate.net The electron-withdrawing nature of the Pfp group significantly increases the acidity of the α-hydrogen, facilitating this exchange under mild conditions. researchgate.net Alternatively, single-electron transfer (SET) reductive deuteration of aromatic esters using samarium iodide (SmI₂) and D₂O is a method to produce α,α-dideuterio benzyl alcohols, demonstrating selective deuterium incorporation at the benzylic position. acs.orgthieme-connect.com

Table 1: Methodologies for Selective Deuteration of Esters

Methodology Target Position Catalyst/Reagent Deuterium Source Substrate Example Reference
Asymmetric Deuteration β-position Rhodium-PhBPE D₂ gas β-Substituted α,β-unsaturated esters researchgate.net
Ortho-Directed HIE Ortho-Aromatic C-H Iridium(I) complex D₂ gas Benzoate esters mdpi.com
H/D Exchange α-position Et₃N D₂O Pentafluorophenyl (Pfp) esters researchgate.net
Reductive Deuteration Benzylic position SmI₂ D₂O Aromatic esters acs.orgthieme-connect.com
Biocatalytic Deuteration α-position α-oxo-amine synthase D₂O α-Amino esters nih.gov

Precursor-Based Isotopic Labeling Pathways

Synthesis from Deuterated Building Blocks

The most direct and unambiguous method for producing specifically labeled compounds like this compound involves the use of deuterated starting materials. The structure, ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate, confirms that both the C3-methyl and C4-methyl groups are perdeuterated. cymitquimica.comnih.gov This labeling pattern is typically achieved by incorporating building blocks that already contain the C-D bonds into the molecular skeleton.

A common strategy for synthesizing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. For this compound, a plausible synthetic route would involve the reaction of a deuterated ketone, such as acetone-d6, with a phosphonate ylide, like triethyl phosphonoacetate, followed by esterification if necessary. Alternatively, a deuterated phosphonate ylide could be reacted with a non-deuterated ketone.

This precursor-based approach is widely used in the synthesis of various deuterated molecules. For example, in the synthesis of deuterated vitamin D metabolites, deuterium was introduced into the side chain by reacting an ester with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr). mdpi.com Similarly, deuterated fatty acids can be prepared and then enzymatically incorporated into more complex lipids to achieve specific chain deuteration. nih.gov The synthesis of deuterated pharmaceuticals often relies on multi-step routes that utilize an isotopic marker as a precursor to ensure regio- and chemoselectivity. doi.org The limited availability and higher cost of these deuterated building blocks are significant considerations in this synthetic strategy. researchgate.net

Carbon Isotope Replacement Strategies for Ester Scaffolds

While the focus of this article is on deuterium labeling, it is relevant to consider carbon isotope replacement strategies as they illustrate advanced methods for modifying ester scaffolds. These techniques are crucial for preparing compounds labeled with ¹³C or ¹⁴C for use in drug metabolism and pharmacokinetic (DMPK) studies. nih.govnih.gov

One innovative strategy involves the use of a palladium carboxylate complex as a source of isotopically labeled functional groups. nih.govresearchgate.net This method allows for the formation of ¹³C- or ¹⁴C-labeled carboxylic esters from boronic esters or acids under mild conditions. nih.govacs.orgacs.org The protocol can be extended to a carbon isotope replacement strategy through an initial decarbonylative borylation procedure, enabling access to isotopically labeled compounds directly from the unlabeled parent molecule. nih.govresearchgate.net

Another powerful technique is nickel-mediated decarboxylative carboxylation. This approach is part of a two-step degradation-reconstruction sequence for the radiolabeling of alkyl carboxylic acids. nih.gov An unlabeled carboxylic acid is first converted to a redox-active ester, which then undergoes a nickel-mediated reaction with labeled carbon dioxide (¹⁴CO₂) to form the desired ¹⁴C-labeled product. nih.gov This method is conceptually similar to hydrogen isotope exchange and provides an expedient alternative to traditional multi-step radiosynthesis. nih.gov

Table 2: Carbon Isotope Labeling Strategies for Ester Scaffolds

Methodology Catalyst System Isotope Source Key Transformation Reference
Carboxylation of Boronic Esters Palladium(0) / Palladacarboxylate ¹³CO or ¹⁴CO Boronic ester/acid to labeled ester nih.govresearchgate.netacs.orgacs.org
Decarboxylative Carboxylation Nickel / Redox-Active Ester ¹⁴CO₂ Unlabeled acid to labeled acid nih.gov

Advanced Analytical Characterization and Spectroscopic Analysis of Ethyl 3 Methyl 2 Butenoate D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for analyzing deuterated compounds. cymitquimica.comcore.ac.uk Different NMR experiments provide specific insights into the molecular structure, deuterium (B1214612) content, and stereochemistry.

Quantitative ¹H NMR for Deuterium Content Determination

Quantitative ¹H NMR (qNMR) is a precise method for determining the extent of deuteration in a molecule. nih.gov By comparing the integral of a proton signal in the deuterated compound to the integral of a known internal standard, the deuterium incorporation can be accurately calculated. For Ethyl 3-Methyl-2-butenoate-d6, the signals of any residual protons on the methyl groups would be significantly diminished compared to the signals of the ethyl group protons. The deuterium enrichment is determined by the reduction in the intensity of these signals. sigmaaldrich.com A combination of ¹H and ²H NMR can provide even more accurate results for isotopic abundance. nih.gov

Elucidation of Carbon Framework with ¹³C NMR

¹³C NMR spectroscopy is used to map the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. libretexts.org Deuteration can cause small upfield shifts in the signals of the directly attached carbons and sometimes adjacent carbons, a phenomenon known as an isotope shift. The typical chemical shifts for the non-deuterated analog, Ethyl 3-methyl-2-butenoate, provide a reference for assigning the spectrum of the d6 variant. libretexts.orgoxinst.com

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomEnvironmentExpected Chemical Shift (ppm)
C=OEster Carbonyl170 - 185
C=CAlkene115 - 150
-OCH₂-Ethyl Group50 - 65
-CH₃Ethyl Group10 - 15
C(CD₃)₂Isopropylidene Group20 - 35

Note: The chemical shifts are approximate and can be influenced by the solvent and deuteration. libretexts.org

Advanced NMR Techniques for Stereochemical Assignments of Deuterated Analogs

When dealing with more complex molecules or stereoisomers, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are employed. numberanalytics.comipb.pt For instance, in the synthesis of deuterated derivatives of dimethylallyl diphosphate, 2D NMR was crucial for assigning the stereochemistry. acs.org Although this compound itself is not chiral, these techniques would be vital if it were a precursor in the synthesis of a chiral molecule. acs.orgnih.gov The use of chiral derivatizing agents in conjunction with NMR can also be used to determine the stereochemistry of related compounds. researchgate.net

Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions, making it ideal for confirming the molecular weight and isotopic purity of deuterated compounds. cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the unambiguous determination of its elemental formula. soton.ac.uk For this compound (C₇H₆D₆O₂), the expected exact mass would be higher than its non-deuterated counterpart (C₇H₁₂O₂). nih.govmedchemexpress.com The observed mass from HRMS analysis would confirm the incorporation of six deuterium atoms. For example, the calculated exact mass for a related deuterated compound, Ethyl [2-²H]3-Methyl-2-butenoate, was used to confirm its synthesis. acs.org

Table 2: Comparison of Molecular Weights

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
Ethyl 3-Methyl-2-butenoateC₇H₁₂O₂128.17 medchemexpress.com128.08373 massbank.eu
This compoundC₇H₆D₆O₂134.21 medchemexpress.com134.121390097 nih.gov

The mass spectrum of the non-deuterated compound shows characteristic fragmentation patterns that can be compared to the deuterated analog to further confirm the location of the deuterium labels. massbank.eunist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Isotopic Purity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of complex mixtures and the determination of isotopic purity. In the context of this compound, GC-MS is instrumental in separating the deuterated compound from its non-deuterated counterpart and other volatile components within a sample matrix. The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The determination of isotopic purity is a critical application of GC-MS. For this compound, the mass spectrum will exhibit a molecular ion peak at a higher mass-to-charge ratio compared to the unlabeled compound due to the six deuterium atoms. By comparing the relative intensities of the ion peaks corresponding to the deuterated and non-deuterated forms, the isotopic enrichment can be accurately quantified. This is crucial for applications where a high degree of deuteration is required, such as in metabolic studies or as an internal standard for quantitative analysis. The isotopic purity of such deuterated standards is often expected to be in the order of 99.0 at. % deuterium. cdnsciencepub.com

Quantitative Mass Spectrometry Utilizing Deuterated Esters as Internal Standards

Deuterated compounds, including this compound, are highly valued as internal standards in quantitative mass spectrometry, a technique often referred to as isotope dilution mass spectrometry. mdpi.com This approach is considered the gold standard for quantification due to its high precision and accuracy. scispace.com The principle lies in adding a known amount of the deuterated standard to a sample before processing and analysis. lumiprobe.com Since the deuterated standard is chemically identical to the analyte of interest (the non-deuterated form), it experiences the same variations during sample preparation, extraction, and injection into the mass spectrometer. scispace.com

The key advantage is that the ratio of the analyte to the internal standard remains constant throughout the analytical procedure, correcting for any sample loss or fluctuations in instrument response. scispace.com In the mass spectrometer, the analyte and the deuterated internal standard are easily distinguishable by their different molecular weights. researchgate.net By measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. This method is widely employed in various fields, including pharmacology, clinical chemistry, and environmental analysis, for the precise quantification of a wide range of compounds. lumiprobe.comsigmaaldrich.com

Table 1: Applications of Deuterated Compounds as Internal Standards

Application AreaAnalyte TypeReference
BioanalysisDrugs and their metabolites scispace.com
Clinical ChemistryBiomarkers, e.g., carnitines lumiprobe.com
Environmental AnalysisPollutantsN/A
Food ScienceVolatile compounds, flavorings pharmaffiliates.com
MetabolomicsEndogenous metabolites mdpi.com

Vibrational Spectroscopy (IR and Raman) for Deuterium-Induced Shifts

Analysis of Infrared Absorption Spectra of Deuterated Esters

Infrared (IR) spectroscopy is a powerful tool for investigating molecular structure by measuring the absorption of infrared radiation by molecular vibrations. The substitution of hydrogen with deuterium atoms in a molecule, such as in this compound, leads to significant and predictable shifts in the IR absorption bands. cdnsciencepub.com This is because the vibrational frequency is dependent on the masses of the atoms involved in the bond.

The most prominent change observed in the IR spectrum of a deuterated ester is the shift of the C-H stretching vibrations to lower frequencies (longer wavelengths). cdnsciencepub.com The C-H stretching bands typically appear in the region of 2800-3000 cm⁻¹, whereas the corresponding C-D stretching vibrations are found in the 2000-2300 cm⁻¹ region. cdnsciencepub.compearson.com This significant shift allows for the clear identification and analysis of the deuterated parts of the molecule. For instance, studies on deuterated methyl and ethyl acetates have shown that bands characteristic of trideuteromethyl and dideuteromethylene groups can be identified between 2000 and 2300 cm⁻¹. cdnsciencepub.comcdnsciencepub.com Furthermore, the C=O stretching frequency can also be affected by deuteration, often shifting to a lower frequency. cdnsciencepub.com

Correlation of C-D Vibrations with Molecular Structure

The specific frequencies of the C-D stretching and bending vibrations provide detailed information about the local chemical environment and conformation of the deuterated group within the molecule. cdnsciencepub.com By comparing the IR spectra of selectively deuterated compounds, it is possible to assign specific absorption bands to vibrations localized in individual methyl or methylene (B1212753) groups. cdnsciencepub.com For example, research on deuterated methyl laurate demonstrated that deuteration of the ω-methyl group resulted in distinct bands around 2210, 2120, and 2075 cm⁻¹. cdnsciencepub.com

The sensitivity of C-D vibrations to their environment makes them valuable probes for studying molecular interactions and conformations. mdpi.com The exact position and shape of the C-D absorption bands can be influenced by factors such as solvent polarity and hydrogen bonding. researchgate.net This allows for the investigation of subtle structural changes and intermolecular interactions. The analysis of these deuterium-induced shifts, in conjunction with computational models, provides a powerful method for the detailed elucidation of molecular structure and dynamics. cdnsciencepub.com

Table 2: Typical Infrared Absorption Frequencies for C-H and C-D Bonds

Bond TypeTypical Absorption Frequency (cm⁻¹)Reference
C-H Stretch2800 - 3000 pearson.com
C-D Stretch2000 - 2300 cdnsciencepub.compearson.com
C=O Stretch (Ester)~1735 - 1750 researchgate.net
C=O Stretch (Deuterated Ester)Lower frequency shift cdnsciencepub.com

Chromatographic Techniques for Separation and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

While this compound is an achiral molecule and therefore does not exist as enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a critical technique in the broader context of ester analysis, particularly for determining the enantiomeric excess (e.e.) of chiral compounds. nih.gov Enantiomers are non-superimposable mirror images of a chiral molecule that often exhibit different biological activities. Chiral HPLC separates these enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. tcichemicals.com

This technique is widely used in the pharmaceutical industry and in natural product research to isolate and quantify the enantiomers of a chiral compound. researchgate.netuma.es The determination of enantiomeric excess is crucial as the therapeutic effect of a drug can be associated with one enantiomer, while the other may be inactive or even cause adverse effects. In the analysis of complex mixtures like wine, chiral GC has been used to separate the enantiomers of substituted esters, revealing their different sensory impacts. researchgate.net Although not directly applicable to the achiral this compound itself, understanding chiral HPLC is essential for the comprehensive analysis of related chiral esters that may be present alongside it in a sample.

Gas Chromatography (GC) for Volatile Deuterated Esters

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile organic compounds, including deuterated esters like this compound. Its high resolution, sensitivity, and reproducibility make it indispensable for both qualitative and quantitative analysis. When coupled with a mass spectrometer (GC-MS), it provides unparalleled capability in identifying and quantifying isotopically labeled compounds, which are frequently used as internal standards in stable isotope dilution assays. sci-hub.se

The separation of a deuterated compound from its non-deuterated (protiated) counterpart is achievable via high-resolution capillary GC. sci-hub.senih.gov This separation relies on the "chromatographic isotope effect," a phenomenon stemming from the subtle differences in the physicochemical properties of isotopologues. bohrium.comuni-due.denih.gov Typically, deuterated compounds exhibit slightly shorter retention times than their corresponding protiated analogs on many common stationary phases, although this effect can be influenced by the column's polarity and the position of the deuterium atoms within the molecule. sci-hub.senih.govnih.gov

The choice of the GC column (stationary phase) is a critical parameter that dictates the retention behavior and separation efficiency. Stationary phases with varying polarities are employed to achieve optimal separation. For volatile esters, common choices include non-polar phases like polydimethylsiloxane (B3030410) (PDMS) and polar phases such as those with polyethylene (B3416737) glycol (WAX-type) or ionic liquid-based phases. sci-hub.senih.govnih.gov Research indicates that polar stationary phases often result in a "normal" isotope effect, where the heavier, deuterated compound elutes slightly later than the lighter one. nih.gov Conversely, non-polar columns can exhibit an "inverse" isotope effect, with the deuterated analyte eluting first. sci-hub.senih.gov

In the analysis of this compound, a mid-polarity to polar column, such as a WAX-type column, is often suitable, similar to methods used for other volatile flavor and fragrance esters. nih.govresearchgate.net The operating conditions, including the oven temperature program, carrier gas flow rate, and injection mode, must be meticulously optimized to achieve baseline separation and sharp, symmetrical peaks.

Below are representative tables detailing typical GC column characteristics and a hypothetical set of GC parameters for the analysis of Ethyl 3-Methyl-2-butenoate and its deuterated analog.

Table 1: Typical GC Column Characteristics for Volatile Ester Analysis

Parameter Specification 1 Specification 2 Specification 3
Stationary Phase DB-WAX VF-5ms (5% Phenyl-PDMS) ZB-1 (100% PDMS)
Polarity Polar Low/Mid-Polarity Non-Polar
Length 30 m 30 m 30 m
Internal Diameter 0.25 mm 0.25 mm 0.25 mm
Film Thickness 0.25 µm 0.25 µm 0.25 µm

| Typical Use | Fatty Acid Methyl Esters, Flavor Compounds | General Purpose, Volatiles | Hydrocarbons, Non-polar compounds |

Table 2: Illustrative GC-MS Operating Parameters and Expected Retention Data

Parameter Value
GC System Gas Chromatograph with Mass Spectrometer
Column DB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program 40 °C (hold 3 min), ramp to 230 °C at 5 °C/min
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-350
Kovats Retention Index (Non-polar column) ~911 (for non-deuterated Ethyl 3-methyl-2-butenoate) pherobase.com
Expected Retention Time Dependent on specific system, but deuterated form may elute slightly before non-deuterated form on a polar column.
Key Mass Fragments (m/z) for Ethyl 3-methyl-2-butenoate 128 (M+), 113, 83, 55

| Key Mass Fragments (m/z) for this compound | 134 (M+), 119, 89, 58 |

The retention index (RI) is a standardized measure that helps in the identification of compounds across different instruments and conditions. For the non-deuterated Ethyl 3-methyl-2-butenoate, a Kovats retention index of 911 has been reported on a non-polar ZB-1 column. pherobase.com The retention index for the d6-analog would be expected to be very similar, with any deviation resulting from the chromatographic isotope effect. Even if the isotopologues are not fully resolved chromatographically, the mass spectrometer can easily distinguish them by the mass difference of 6 Da (Daltons) between the molecular ions (m/z 128 vs. 134) and their respective fragment ions. uni-due.de

Table 3: List of Compounds Mentioned

Compound Name
Ethyl 3-Methyl-2-butenoate
This compound
Helium
Polyethylene glycol

Academic Research Applications of Ethyl 3 Methyl 2 Butenoate D6

Mechanistic Studies and Kinetic Isotope Effects (KIE)

The primary utility of isotopic labeling in mechanistic chemistry is the study of kinetic isotope effects (KIE). The KIE is a measure of the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Because a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound.

The deuterium (B1214612) isotope effect, expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to the rate constant for the deuterated reactant (kD), is a critical tool for determining reaction mechanisms. A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is being broken in the rate-limiting step of the reaction. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the slowest step.

By comparing the reaction rates of Ethyl 3-Methyl-2-butenoate with its d6 counterpart under various conditions (e.g., hydrolysis, oxidation, or enzymatic degradation), researchers can gain insight into the transition state and identify the rate-limiting step of the transformation. For instance, in an E2 elimination reaction, a kH/kD value of 6.7 was observed, confirming the breaking of the C-H bond in the single concerted step of the mechanism.

kH/kD ValueInterpretationImplication for Rate-Limiting Step
~ 1No significant isotope effectC-H bond is not broken in the rate-limiting step.
> 2Significant primary isotope effectC-H bond is broken in the rate-limiting step.

Isotope effects are categorized as either primary or secondary.

Primary KIEs are observed when the bond to the isotopically labeled atom is broken during the rate-determining step.

Secondary KIEs occur when the isotopically substituted bond is not broken but is located at or near the reaction center. These effects are typically smaller (kH/kD values of 0.8-1.4) and arise from changes in the hybridization state or hyperconjugation at the transition state.

In Ethyl 3-Methyl-2-butenoate-d6, the deuterium atoms are on the methyl groups. In many ester transformations, such as hydrolysis, these specific C-D bonds are not broken. Therefore, this compound is particularly well-suited for studying secondary deuterium isotope effects. For example, if a reaction involves the formation of a carbocation intermediate adjacent to one of the methyl groups, the reduced ability of C-D bonds to stabilize the positive charge via hyperconjugation compared to C-H bonds can lead to a measurable secondary KIE. This provides subtle but crucial information about the structure and stability of the reaction's transition state.

Isotope Effect TypeDescriptionTypical kH/kD ValueInformation Gained
PrimaryIsotopically labeled bond is broken in the rate-determining step.> 2Identifies bond cleavage in the slowest reaction step.
SecondaryIsotopically labeled bond is not broken but is near the reaction site.0.8 - 1.4Provides insight into changes in hybridization and transition state stability.

When a reaction is performed in a deuterated solvent like deuterium oxide (D2O) instead of water (H2O), a solvent isotope effect can be observed. Organic acids are typically weaker acids in D2O than in H2O, with pKa values often differing by about half a unit. This phenomenon arises from two main factors: the intrinsic isotope exchange effect (differences in zero-point energy of the acid) and the medium effect, which relates to the different hydrogen-bonding interactions between the solute and the solvent (H2O vs. D2O).

By studying the acid- or base-catalyzed hydrolysis of this compound in H2O versus D2O, researchers can probe the role of the solvent and proton transfer steps in the reaction mechanism. These studies can help elucidate the nature of acid-base catalysis and the involvement of water molecules in the transition state. The combination of a deuterated substrate and a deuterated solvent can provide a multi-layered understanding of complex reaction mechanisms.

Metabolic Pathway Elucidation and Biosynthesis Research

Stable isotope-labeled compounds are indispensable tools for tracing the flow of molecules through complex biological systems and for deciphering the steps involved in the biosynthesis of natural products.

This compound can be used as a tracer to map the metabolic fate of this ester within an organism. In a typical tracer experiment, the labeled compound is introduced into a biological system (e.g., a cell culture, plant, or microorganism). After a period of incubation, the organism's metabolites are extracted and analyzed using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The presence of the deuterium label in downstream metabolites provides a definitive map of the biochemical transformations the parent molecule has undergone. This method allows researchers to identify previously unknown metabolic pathways, determine the rate of metabolic flux, and understand how different pathways are interconnected.

Many plants and microorganisms naturally produce a wide array of volatile esters that contribute to their flavor and fragrance profiles. The biosynthesis of these esters primarily occurs through two enzymatic routes: the reversible catalysis by esterases/lipases (combining an acid and an alcohol) or, more commonly, through the action of alcohol acyltransferases (AATs), which catalyze the reaction between an alcohol and an acyl-CoA.

This compound serves as an invaluable tool in studying these pathways. It can be used as an internal standard for accurately quantifying the natural, unlabeled ester produced by an organism. Furthermore, it can be used in feeding studies where the labeled compound is supplied to an organism to see if it is incorporated into other, more complex natural products. In other experiments, researchers can feed deuterated precursors to an organism to see if this compound is produced, thereby confirming a specific biosynthetic pathway. For example, studies on lilies and kiwifruit have used biochemical and genetic approaches to identify the specific AATs responsible for the production of benzoate (B1203000) esters. A similar approach using labeled substrates could be applied to elucidate the formation of butenoate esters.

Studies on Metabolic Fate and Biotransformation of Related Compounds

In metabolic studies, deuterated compounds like this compound are invaluable for elucidating the biotransformation of parent, non-deuterated molecules. nih.gov When a mixture of a deuterated compound and its non-deuterated counterpart is introduced into a biological system, mass spectrometry can easily distinguish between the compound and its metabolites due to the mass difference imparted by deuterium. acs.org

This approach allows researchers to track the metabolic fate of the carbon skeleton of Ethyl 3-methyl-2-butenoate. For instance, researchers can identify novel metabolites by recognizing the characteristic isotopic signature. The metabolites formed from the deuterated analogue will be identical to those from the non-deuterated version, except for the presence of deuterium. juniperpublishers.comresearchgate.net This methodology is crucial for building a comprehensive picture of how enzymes, such as those in the Cytochrome P450 superfamily, process related ester compounds. researchgate.net

Table 1: Example Metabolite Profile Analysis using Deuterium Labeling This table illustrates hypothetical data from an in-vitro metabolism study comparing the parent compound with its d6 analogue.

AnalyteMass (amu) of Protio-formMass (amu) of Deuterio-form (d6)Observed Metabolite Type
Parent Compound128.17134.21-
Hydroxylated Metabolite144.17150.21Phase I Oxidation
Carboxylic Acid Metabolite114.12120.16Phase I Hydrolysis & Oxidation
Glucuronide Conjugate304.28310.32Phase II Conjugation

Understanding Deuterium's Role in Modulating Metabolic Pathways and Stability

The replacement of hydrogen with deuterium can significantly alter the metabolic stability of a compound. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond. nih.gov

In metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium at that specific position can slow down the reaction rate considerably. nih.gov This increased metabolic stability leads to a longer biological half-life. juniperpublishers.com

Furthermore, deuteration can lead to "metabolic shunting." juniperpublishers.comnih.gov If a molecule has multiple sites susceptible to metabolism, blocking or slowing down the primary metabolic pathway through deuteration can cause the metabolic machinery to favor alternative pathways. nih.gov Studying how the metabolic profile of Ethyl 3-methyl-2-butenoate changes upon deuteration can provide fundamental insights into the enzymatic processes involved and the flexibility of metabolic networks. This can reveal secondary or tertiary metabolic routes that are otherwise masked by a more dominant primary pathway. researchgate.net

Environmental Research and Fate Studies

Tracking the Environmental Processes of Organic Compounds

Isotopically labeled compounds are essential tools for tracing the movement, distribution, and degradation of organic substances in the environment. zeochem.com this compound can be used as a tracer to study the environmental fate of short-chain esters, which are relevant as natural volatile compounds and potential industrial byproducts.

When released into a controlled environmental system (e.g., a soil column or aquatic microcosm), the deuterated compound can be tracked with high sensitivity and specificity using mass spectrometry. This allows researchers to monitor processes such as:

Adsorption and Desorption: Quantifying the extent to which the compound binds to soil particles or sediments.

Leaching: Measuring its movement through soil and into groundwater. zeochem.com

Volatilization: Assessing its tendency to evaporate into the atmosphere.

Biodegradation: Identifying and quantifying the breakdown products formed by microbial action.

Because deuterium is a stable isotope and naturally occurs at a very low abundance (approx. 0.015%), its use as a tracer introduces minimal disturbance to the system and poses no radiological hazard. researchgate.net

Deuterium Isotopomers as Tools in Environmental Tracing

Deuterium isotopomers, like this compound, are particularly effective as tracers in hydrological and environmental studies. diva-portal.orgmdpi.com Unlike some chemical tracers, deuterated water (and by extension, deuterated organic molecules) behaves almost identically to its non-deuterated counterpart in physical processes like water flow, making it an ideal marker for water and solute movement. researchgate.netmdpi.com

In the context of organic compound tracing, the use of a deuterated standard allows for precise quantification through isotope dilution mass spectrometry. This method involves adding a known amount of the labeled compound to an environmental sample. By measuring the ratio of the labeled to the unlabeled compound, scientists can accurately determine the concentration of the target analyte even in complex matrices where sample loss during extraction and analysis is common. This technique is invaluable for monitoring the fate of pollutants and understanding biogeochemical cycles. wikipedia.org

Contributions to Pharmaceutical and Agroscience Research Programs

Application in Understanding Compound Metabolism in Early Drug Discovery Research

In the early stages of drug and agrochemical discovery, understanding a compound's metabolic profile is critical for its development. chemscene.com Poor metabolic stability can lead to low bioavailability and the formation of potentially toxic metabolites, which are common reasons for candidate failure. snmjournals.org Deuteration is a strategic tool used to investigate and mitigate these issues. acs.orgnih.gov

By synthesizing a deuterated version of a lead compound, such as this compound for a related active molecule, medicinal chemists can:

Identify Metabolic "Soft Spots": Pinpoint the exact molecular positions that are most susceptible to metabolic attack by observing which deuterated positions slow down metabolism.

Improve Pharmacokinetic Profiles: Strategically placing deuterium at these "soft spots" can enhance the compound's metabolic stability, potentially leading to a longer duration of action and a reduced dosing frequency. nih.gov

Reduce Toxic Metabolite Formation: By slowing down a problematic metabolic pathway, "metabolic shunting" can be induced to favor the formation of more benign metabolites. juniperpublishers.comresearchgate.net

The use of deuterated analogues allows researchers to rapidly assess the metabolic liabilities of a new chemical entity, providing crucial data that guides the design of more robust and effective next-generation compounds. nih.gov

Table 2: Impact of Deuteration on Metabolic Stability of a Hypothetical Drug Candidate This table provides illustrative data showing how deuteration at a metabolic soft spot can improve stability.

Compound VersionSite of DeuterationIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Relative Improvement Factor
Parent CompoundNone151.0x
Deuterated AnalogueC-H bond at primary site of metabolism906.0x

Use in Investigating Biochemical Processes Beyond Pharmacokinetics

In principle, this compound could be introduced into a biological system, and its metabolic fate could be traced using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The presence of the deuterium atoms acts as a label, allowing researchers to distinguish the compound and its metabolites from their endogenous, non-deuterated counterparts. This approach could help in identifying the enzymes and biochemical pathways involved in the metabolism of Ethyl 3-methyl-2-butenoate and similar isoprenoid structures.

Table 1: Potential Applications of this compound in Biochemical Research

Research AreaPotential ApplicationAnalytical Technique
Metabolic Pathway Elucidation Tracing the biotransformation of the ethyl 3-methyl-2-butenoate backbone within a cell or organism.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Enzyme Substrate Specificity Investigating the kinetic isotope effect to understand enzyme mechanisms involved in ester hydrolysis or other modifications.Enzyme Assays coupled with MS or NMR
Biosynthesis Studies As a potential precursor or structural probe in studies of isoprenoid or polyketide biosynthesis in microorganisms or plants. db-thueringen.deIsotopic Labeling Experiments, MS-based Metabolomics

It is important to note that these applications are hypothetical and based on established methodologies for other deuterated compounds. researchgate.net Further research would be required to validate the utility of this compound in these specific biochemical investigations.

Research into Natural Product Derivatization and Analog Development

The application of this compound in the derivatization of natural products and the development of novel analogs is another area of potential, though currently underexplored, research. The synthesis of deuterated analogs of bioactive molecules is a strategy employed in medicinal chemistry and drug discovery. researchgate.netprinceton.edu Deuteration can sometimes lead to altered metabolic stability and can be used to create internal standards for quantitative analysis. researchgate.net

Ethyl 3-Methyl-2-butenoate, as a structural motif, is present in various natural products. Its deuterated form, this compound, could serve as a building block in the synthesis of deuterated versions of these natural products or novel analogs. For instance, it could be incorporated into the structure of a more complex molecule to probe its metabolic fate or to potentially enhance its therapeutic properties.

Table 2: Potential Synthetic Applications of this compound

Synthetic StrategyPotential OutcomeRelevance
Incorporation into Bioactive Scaffolds Creation of deuterated analogs of known natural products for metabolic profiling.Drug Discovery, Metabolomics
Use as a Synthon As a starting material or intermediate in the total synthesis of complex deuterated molecules.Synthetic Organic Chemistry
Development of Labeled Standards Synthesis of a labeled version of a natural product for use as an internal standard in analytical assays. researchgate.netAnalytical Chemistry, Bioanalysis

The synthesis of deuterated analogs of aroma compounds, for example, has been demonstrated using other deuterated starting materials. researchgate.net A similar approach could, in principle, be applied using this compound to create labeled versions of fragrant natural products for research purposes. However, specific examples of such applications for this particular compound are not currently documented in scientific literature.

Theoretical and Computational Studies on Deuterated Esters

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

Quantum chemical calculations are instrumental in understanding the origins of deuterium isotope effects, which are the changes in reaction rates or equilibrium constants upon substitution of hydrogen with deuterium. These effects primarily arise from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The heavier mass of deuterium results in a lower vibrational frequency and consequently a lower ZPVE for the C-D bond compared to the C-H bond.

In the context of deuterated esters, these calculations can predict how deuteration will affect the stability of the molecule and the transition states of its reactions. For instance, in the hydrolysis of esters, computational models can determine the energy barriers for different mechanistic pathways. researchgate.net

Key findings from quantum chemical studies on deuterated compounds include:

Kinetic Isotope Effects (KIEs): Calculations can predict the magnitude of primary and secondary KIEs. For example, in reactions where a C-H bond is broken in the rate-determining step, a significant primary KIE (kH/kD > 1) is expected. Computational studies have explored these effects in various reactions, including the solvolysis of esters. sci-hub.se

Equilibrium Isotope Effects (EIEs): These relate to the change in equilibrium constants upon isotopic substitution. Quantum calculations can model the vibrational frequencies of reactants and products to predict how deuteration shifts the equilibrium position. mdpi.comresearchgate.net

Vibrational Analysis: Theoretical calculations can predict the vibrational spectra of deuterated esters, showing the expected shifts in stretching and bending frequencies upon deuterium substitution. cdnsciencepub.comlibretexts.org This is crucial for interpreting experimental infrared (IR) and Raman spectra. youtube.com

A study on the acid-base equilibrium of organic compounds using path integral and free-energy perturbation simulations highlighted two main contributors to deuterium isotope effects: the intrinsic isotope exchange effect (related to ZPVE differences) and the medium effect (related to solute-solvent interactions). mdpi.comresearchgate.net While the exchange effect is often dominant, the medium effect can also play a significant role. mdpi.comresearchgate.net

Table 1: Theoretical Models for Deuterium Isotope Effects on Acidity

ModelDescriptionKey Finding
Model 1 Considers only the intrinsic isotope exchange effect by replacing titratable protons with deuterons. researchgate.netThe average change in pKa was in reasonable agreement with experimental results, but the dependence on the initial pKa was not captured. researchgate.net
Model 2 Includes the medium isotope effects by considering the free energy change of replacing H2O with D2O in solute-solvent complexes. researchgate.netA linear free-energy relationship was obtained, highlighting the importance of solvent isotope effects in anion-water complexes. researchgate.net

Molecular Dynamics Simulations for Solvent-Solute Interactions of Deuterated Compounds

Molecular dynamics (MD) simulations provide a dynamic picture of how deuterated esters interact with their solvent environment. These simulations model the movements of atoms and molecules over time, offering insights into solvation, conformational changes, and transport properties.

For a deuterated ester like Ethyl 3-Methyl-2-butenoate-d6, MD simulations can reveal:

Solvation Shell Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the deuterated ester. Deuterated solvents themselves exhibit different interactions compared to their non-deuterated counterparts, which can be crucial in understanding the behavior of labeled compounds. synmr.in

Hydrogen Bonding: The strength and dynamics of hydrogen bonds between the ester and protic solvents. Deuteration can subtly alter hydrogen bond lengths and strengths. mdpi.com

Conformational Dynamics: The effect of deuteration on the flexibility and conformational preferences of the ester molecule.

Transport Properties: How deuteration affects diffusion and other transport properties of the ester in solution.

MD simulations have been employed to study a range of systems, from the adsorption of phthalate (B1215562) esters on clay surfaces to the behavior of deuterated N-methylacetamide in water. osti.govresearchgate.net These studies demonstrate the power of MD in elucidating the complex interplay between a solute and its solvent at the molecular level. arxiv.org In some cases, MD simulations have been used to investigate the time-dependent dipolar correlation function for esters, providing information on their rotational dynamics in solution. acs.org

Predictive Modeling of Spectroscopic Signatures of Deuterated Esters

Computational methods are increasingly used to predict the spectroscopic properties of molecules, including deuterated esters. This is particularly valuable for assigning complex spectra and for understanding the relationship between structure and spectroscopic observables.

NMR Spectroscopy: Density functional theory (DFT) calculations, often combined with the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of deuterated esters with high accuracy. mdpi.comnih.gov These predictions can account for solvent effects, which are known to influence chemical shifts. nih.gov The ability to accurately predict NMR spectra is a powerful tool for structure verification and elucidation. mdpi.comresearchgate.net It has been shown that including implicit solvation during geometry optimizations significantly improves the accuracy of NMR chemical shift predictions. nih.gov

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and intensities of deuterated esters, generating a theoretical IR spectrum. cdnsciencepub.comlibretexts.org By comparing the calculated spectra of a compound and its deuterated analogue, specific vibrational modes can be assigned with greater confidence. cdnsciencepub.comd-nb.info The substitution of hydrogen with deuterium leads to a predictable decrease in the vibrational frequency of the corresponding bond, typically by a factor of approximately √2. libretexts.orgmsu.edu This effect is readily observable in the C-H stretching region of the IR spectrum. ucla.edu

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for C-H and C-D Stretches

BondTypical Experimental Frequency (cm⁻¹)Predicted Frequency after Deuteration (cm⁻¹)
O-H~3600~2600 msu.edu
C-H~3000~2140 (approx. 3000/√2)
N-H~3400~2430 (approx. 3400/√2)

Computational Approaches to Reaction Mechanism Modeling with Deuterium Substitution

Computational chemistry is a cornerstone of modern mechanistic studies, and the inclusion of deuterium substitution provides a powerful probe for elucidating reaction pathways. mdpi.comnih.gov By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, and by calculating the KIEs, they can validate proposed mechanisms against experimental data. sci-hub.semdpi.comnih.gov

For a deuterated ester, computational modeling can be applied to various reactions, such as:

Hydrolysis: Theoretical studies on ester hydrolysis have detailed the involvement of water molecules and the energies of transition states for different proposed mechanisms, such as the A_AC2 pathway. researchgate.net Deuterium substitution at key positions can help to distinguish between different mechanistic possibilities.

Enzymatic Reactions: In biochemical systems, computational models can simulate how a deuterated ester interacts with an enzyme's active site, providing insights into the catalytic mechanism and the role of isotope effects. nih.gov

Oxidation Reactions: The mechanism of oxidation reactions, such as the Swern oxidation, has been investigated computationally to understand the kinetic isotope effects involved. rsc.org

DFT calculations are a common tool for modeling these reaction mechanisms. mdpi.comresearchgate.net For example, a combined experimental and theoretical study on the iridium-catalyzed deuterium labeling of benzoate (B1203000) esters used DFT to rationalize the observed chemoselectivity. mdpi.comnih.gov Such studies often involve locating the transition state structures and calculating the activation energies for the deuterated and non-deuterated reactants. acs.org The difference in these activation energies is directly related to the KIE.

Recent advancements in computational methods, including the integration of machine learning with quantum mechanics, are further enhancing the ability to model complex reaction systems and predict their outcomes with greater accuracy and efficiency. ufl.edu

Future Outlook and Emerging Directions in Deuterated Ester Research

Development of Advanced and Sustainable Deuteration Methodologies

The synthesis of deuterated compounds, including esters like Ethyl 3-Methyl-2-butenoate-d6, is moving towards more efficient, selective, and environmentally benign methods. Traditional approaches often rely on harsh reagents and complex multi-step syntheses. The future, however, lies in the development of "green" deuteration techniques that minimize waste and energy consumption.

A significant trend is the increasing use of deuterium (B1214612) oxide (D₂O) as a readily available and inexpensive deuterium source. researchgate.netscispace.com This aligns with the principles of green chemistry by avoiding the use of hazardous and costly deuterated gases or metal deuterides. scispace.com Researchers are exploring various catalytic systems to facilitate the efficient transfer of deuterium from D₂O to organic substrates.

Key emerging methodologies include:

Photochemical Deuteration: Utilizing visible light to induce deuteration offers a mild and sustainable alternative to traditional methods. nih.gov This approach can often be performed at room temperature and avoids the need for harsh reagents. nih.gov

Metal-Free Catalysis: The development of organocatalysts and other metal-free systems for deuteration is gaining traction. researchgate.net These methods circumvent the issues of metal contamination in the final product and the cost associated with precious metal catalysts.

Biocatalysis: The use of enzymes to catalyze deuteration reactions offers unparalleled selectivity and efficiency under mild conditions. This approach is particularly promising for the synthesis of complex, stereospecific deuterated molecules.

Heterogeneous Catalysis: The development of recyclable solid-supported catalysts simplifies product purification and reduces waste, contributing to more sustainable synthetic processes. rsc.org

These advancements will not only make the synthesis of this compound and other deuterated esters more economical and environmentally friendly but also enable the creation of novel deuterated molecules with tailored isotopic labeling patterns for specific applications.

Integration of Multi-Omics Data with Deuterium Labeling Studies

Deuterium-labeled compounds are invaluable tools in metabolic research, particularly in the field of metabolic flux analysis (MFA). By tracing the fate of deuterium atoms through metabolic pathways, researchers can gain quantitative insights into the dynamic processes of living systems. nih.govsemanticscholar.org The future of this research lies in the integration of data from deuterium labeling experiments with other "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics.

This multi-omics approach provides a more holistic and systems-level understanding of cellular metabolism in both healthy and diseased states. researchgate.net For instance, by combining deuterium tracing with proteomics, researchers can correlate changes in metabolic fluxes with alterations in protein expression levels. Similarly, integrating deuterium labeling data with genomics can reveal how genetic variations influence metabolic pathways.

Deuterium oxide (D₂O) is increasingly being used as a versatile tracer for these studies due to its ease of administration and its ability to label a wide range of biomolecules, including lipids, proteins, and DNA. researchgate.netmetsol.com This "Deuteromics" approach allows for the simultaneous investigation of multiple metabolic pathways from a single tracer administration. metsol.commetsol.com

The integration of multi-omics data with deuterium labeling studies will be instrumental in:

Elucidating complex disease mechanisms: Understanding how metabolic pathways are rewired in diseases like cancer, diabetes, and neurodegenerative disorders.

Identifying novel drug targets: Pinpointing key enzymes or pathways that are critical for disease progression.

Personalized medicine: Assessing an individual's metabolic phenotype to tailor therapeutic interventions.

Exploration of Novel Applications in Materials Science and Catalysis

The unique properties of deuterated compounds are leading to their exploration in a growing number of applications beyond the life sciences, particularly in materials science and catalysis. The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials due to the kinetic isotope effect. libretexts.orgebsco.com

In materials science, deuterated polymers and other materials can exhibit:

Enhanced Thermal Stability: The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to materials with increased resistance to thermal degradation. dataintelo.com

Improved Optical Properties: Deuteration can influence the vibrational modes of molecules, which can be exploited to create materials with tailored optical properties for applications in optoelectronics.

Neutron Scattering Studies: Deuterated materials are essential for neutron scattering experiments, a powerful technique for probing the structure and dynamics of polymers and other soft materials. The significant difference in the neutron scattering cross-sections of hydrogen and deuterium allows for contrast matching, enabling detailed structural analysis. resolvemass.ca

In catalysis, deuterated compounds like this compound can be used as:

Mechanistic Probes: The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of a deuterated and non-deuterated substrate, chemists can determine whether a C-H bond is broken in the rate-determining step of a reaction. libretexts.org

Tracers in Catalytic Processes: Deuterium labeling can be used to track the fate of molecules in complex catalytic cycles, providing valuable insights into the reaction pathways.

The development of new deuterated monomers and polymers will continue to drive innovation in materials science, leading to the creation of advanced materials with novel properties.

Advancements in High-Throughput Analytical Techniques for Deuterated Compounds

The increasing use of deuterated compounds in various research fields necessitates the development of advanced analytical techniques for their rapid and accurate analysis. High-throughput methods are crucial for screening large numbers of samples in drug discovery, metabolomics, and materials science.

Key advancements in analytical techniques include:

Mass Spectrometry (MS): Modern mass spectrometers offer high sensitivity, resolution, and mass accuracy, enabling the precise determination of isotopic enrichment in deuterated compounds. rsc.orgresearchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are widely used for the analysis of complex biological samples. researchgate.net High-resolution mass spectrometry is particularly important for resolving isotopologues and obtaining detailed information about the distribution of deuterium within a molecule. ucla.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) is a powerful tool for characterizing deuterated compounds. wikipedia.org While it has lower resolution than proton NMR, it provides direct information about the location and extent of deuteration. wikipedia.orgsigmaaldrich.com Advancements in NMR technology, such as higher magnetic field strengths and new pulse sequences, are improving the sensitivity and resolution of ²H NMR. nih.gov

Automated Sample Preparation and Analysis: The development of automated platforms for sample preparation and analysis is significantly increasing the throughput of analytical workflows. acs.org This is particularly important for large-scale studies in metabolomics and drug discovery.

Q & A

Q. Table 1. Analytical Techniques for Characterizing this compound

TechniqueApplicationKey ParametersReference
GC-MSPurity analysis, isotopic separationDB-WAX column, 70°C–250°C ramp
1H^1\text{H}-NMRDeuteration efficiency500 MHz, CDCl3_3, δ 1.2–1.4 (ethyl)
LC-MS/MSMetabolic tracer quantificationC18 column, MRM m/z 130 → 85
FT-IRFunctional group validationC=O stretch ~1740 cm1^{-1}

Q. Table 2. Computational Tools for Isotopic Effect Prediction

ToolApplicationOutput MetricsReference
Gaussian (DFT)Kinetic isotope effects (KIEs)ΔG^\ddagger, activation energy
GROMACS (MD)Solvent interaction modelingRadial distribution functions (RDFs)
ADF (QTAIM)Electron density analysisBond critical points (BCPs)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-Methyl-2-butenoate-d6
Reactant of Route 2
Reactant of Route 2
Ethyl 3-Methyl-2-butenoate-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.